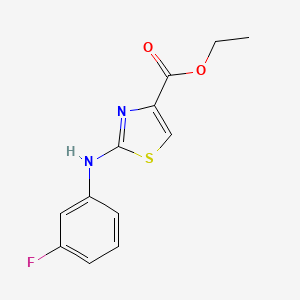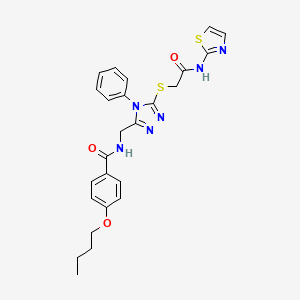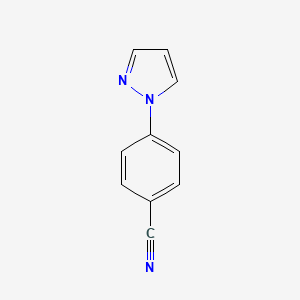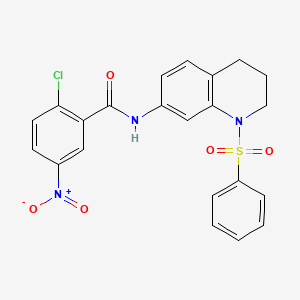![molecular formula C8H11F3N4O B2766752 N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide CAS No. 925200-32-4](/img/structure/B2766752.png)
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, or N-acetyl-2-aminoethyl-3-trifluoromethylpyrazole, is a novel and potent small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the biosynthesis of pyrimidine nucleotides and is essential for the growth and survival of a wide range of organisms, including bacteria, fungi, and cancer cells. N-acetyl-2-aminoethyl-3-trifluoromethylpyrazole has been studied for its potential use in the treatment of a variety of diseases, including cancer, infectious diseases, and autoimmune disorders.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide derivatives have been utilized in the synthesis of novel coordination complexes. A study by Chkirate et al. (2019) involved synthesizing Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity, as assessed by various in vitro methods such as DPPH, ABTS, and FRAP assays. The study highlights the potential of these complexes in scientific research focused on exploring new antioxidant agents (Chkirate et al., 2019).
Synthesis of Novel Compounds
Panchal and Patel (2011) reported the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, which involved the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide. This research contributes to the synthesis of new compounds, expanding the applications of pyrazole-acetamide derivatives in chemical synthesis (Panchal & Patel, 2011).
Antitumor and Antioxidant Evaluation
A study by Hamama et al. (2013) involved the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, starting with the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. This research is significant for exploring the antitumor and antioxidant properties of the synthesized compounds, contributing to medicinal chemistry and pharmacological studies (Hamama et al., 2013).
Corrosion Inhibition
Yıldırım and Çetin (2008) investigated the use of acetamide derivatives, including pyrazole-acetamide compounds, as corrosion inhibitors. This research is pivotal in exploring new materials that can efficiently prevent corrosion, particularly in industrial applications (Yıldırım & Çetin, 2008).
Chemoselective Acetylation
Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-Aminophenol using immobilized lipase, involving N-(2-Hydroxyphenyl)acetamide, a derivative in the same chemical family as N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. This research has implications in the synthesis of pharmaceuticals, particularly in the context of developing antimalarial drugs (Magadum & Yadav, 2018).
Antibacterial Activity
Chkirate et al. (2022) synthesized mononuclear coordination complexes using pyrazole-acetamide derivatives and assessed their antibacterial activity. This research is crucial in the development of new antibacterial agents, highlighting the potential medical applications of these compounds (Chkirate et al., 2022).
properties
IUPAC Name |
N-(2-aminoethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c9-8(10,11)6-1-4-15(14-6)5-7(16)13-3-2-12/h1,4H,2-3,5,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZZQFWMEWGLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)
![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)
![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)

![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2766678.png)

![(5-Chlorothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2766682.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2766685.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2766689.png)
![1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2766690.png)
